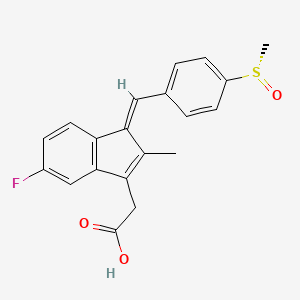

Sulindac, trans-(S)-

説明

Structure

3D Structure

特性

CAS番号 |

1316775-70-8 |

|---|---|

分子式 |

C20H17FO3S |

分子量 |

356.4 g/mol |

IUPAC名 |

2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1 |

InChIキー |

MLKXDPUZXIRXEP-HCQJPZKZSA-N |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

異性体SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O |

正規SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

他のCAS番号 |

38194-50-2 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Isomeric Nuances: A Comparative Analysis of cis- and trans-(S)-Sulindac

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class, has long been a subject of intensive research, not only for its anti-inflammatory properties but also for its promising antineoplastic activities. As a prodrug, its therapeutic effects are primarily mediated by its active sulfide metabolite. However, the complexity of Sulindac extends to its stereochemistry, existing as geometric isomers (cis and trans) and chiral enantiomers at the sulfoxide center. This technical guide provides an in-depth exploration of the critical differences between the cis-(S)- and trans-(S)-sulindac isomers. We will dissect their distinct stereochemical configurations, delve into the consequential divergence in their pharmacological activities and mechanisms of action, and provide validated experimental protocols for their analytical separation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the stereospecific properties of Sulindac and its derivatives.

Introduction: The Stereochemical Complexity of Sulindac

Sulindac was first patented in 1969 and has been clinically used for conditions like rheumatoid arthritis and osteoarthritis.[1] It is administered as a prodrug, specifically a sulfoxide, which undergoes metabolic transformation in the body.[2][3] This metabolism involves two key pathways: an irreversible oxidation to the inactive sulindac sulfone and a reversible reduction to the pharmacologically active sulindac sulfide.[4][5] It is this sulfide metabolite that is largely responsible for the drug's anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[6][7][8]

The chemical structure of Sulindac features two sources of isomerism:

-

Geometric Isomerism: A carbon-carbon double bond in the indene ring system allows for the existence of cis (Z) and trans (E) isomers. The clinically marketed formulation of Sulindac is the Z-isomer.[9][10]

-

Chirality: The sulfur atom in the sulfoxide group is a stereocenter, leading to (S) and (R) enantiomers.

This guide will focus on the comparison between the (S)-enantiomers of the cis and trans geometric isomers, as these distinctions are fundamental to understanding their biological activity and therapeutic potential.

Stereochemistry and Physicochemical Properties

The spatial arrangement of atoms defines a molecule's ability to interact with biological targets. For Sulindac, the geometry around the benzylidene double bond is a critical determinant of its pharmacological profile.

The fundamental structural difference lies in the orientation of the phenyl and indene ring systems relative to the double bond. In the cis (Z) isomer, the highest priority groups (based on Cahn-Ingold-Prelog rules) are on the same side of the double bond, whereas in the trans (E) isomer, they are on opposite sides.

Figure 1: 2D chemical structures of cis-(S)-Sulindac and trans-(S)-Sulindac.

Comparative Physicochemical Data

The distinct geometries of the isomers influence their physical and chemical properties, which are summarized below.

| Property | cis-(S)-Sulindac | trans-(S)-Sulindac | Reference(s) |

| IUPAC Name | {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid | 2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | [1][11] |

| Synonym | (Z)-Sulindac | (E)-Sulindac | [10][11] |

| CAS Number | 38194-50-2 | 1316775-70-8 | [1][11] |

| Molecular Formula | C₂₀H₁₇FO₃S | C₂₀H₁₇FO₃S | [1][11] |

| Molar Mass | 356.41 g/mol | 356.4 g/mol | [1][11] |

Pharmacological and Mechanistic Divergence

The structural disparity between cis- and trans-sulindac translates directly into significant differences in their biological activities. While the cis-isomer is the parent of the potent anti-inflammatory sulfide metabolite, both isomers and their metabolites exhibit complex, often COX-independent, antineoplastic effects.

Anti-Inflammatory Activity: The Role of COX Inhibition

The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs is the inhibition of COX enzymes, which blocks the synthesis of prostaglandins.[8][12] Sulindac's active sulfide metabolite is a non-selective inhibitor of both COX-1 and COX-2.[6]

Crucially, the geometry of the benzylidene double bond plays a pivotal role in the potency of COX inhibition. The Z-isomer (cis) of sulindac sulfide is a significantly more potent inhibitor of both COX isoforms compared to the E-isomer (trans).[13] This highlights that the specific three-dimensional shape of the cis isomer allows for a more favorable interaction within the active site of the COX enzymes.

| Compound | Target | IC₅₀ Value | Reference(s) |

| Sulindac Sulfide | COX-1 | 1.9 µM | [6] |

| (from cis-Sulindac) | COX-2 | 1.21 µM | [6] |

| Sulindac (Prodrug) | COX-1 | >100 µM | [6] |

| COX-2 | 58 µM | [6] |

Note: The majority of literature data pertains to the sulfide metabolite derived from the clinically used cis-sulindac.

Antineoplastic Mechanisms: Beyond COX Inhibition

The potential of Sulindac as a cancer chemopreventive agent has spurred extensive research into its mechanisms of action, revealing activities that are independent of COX inhibition.[14][15] These COX-independent effects are critical for its tumor cell growth-inhibitory and pro-apoptotic properties.

A. cGMP Phosphodiesterase (PDE) Inhibition

A key COX-independent mechanism is the inhibition of cyclic GMP (cGMP) phosphodiesterases, particularly the overexpressed PDE5 isozyme found in various tumor cells.[16][17][18]

-

Mechanism: Sulindac sulfide inhibits PDE5, preventing the hydrolysis of cGMP.[19][20] The resulting accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase G (PKG).[21][22]

-

Downstream Effects: PKG activation triggers a cascade of events that culminates in the suppression of pro-survival signaling pathways, such as Wnt/β-catenin, and the induction of apoptosis.[17][18] This pathway is considered a central component of the antineoplastic effects of Sulindac derivatives.[20][22]

Sources

- 1. Sulindac - Wikipedia [en.wikipedia.org]

- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 4. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. What is Sulindac used for? [synapse.patsnap.com]

- 8. Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Sulindac [webbook.nist.gov]

- 11. Sulindac, trans-(S)- | C20H17FO3S | CID 11865478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Influence of Double Bond Geometry in the Inhibition of Cyclooxygenases by Sulindac Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulindac Enhances the Killing of Cancer Cells Exposed to Oxidative Stress | PLOS One [journals.plos.org]

- 15. Sulindac derivatives inhibit growth and induce apoptosis in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Colon tumor cell growth-inhibitory activity of sulindac sulfide and other nonsteroidal anti-inflammatory drugs is associated with phosphodiesterase 5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats | MDPI [mdpi.com]

Metabolic Bioactivation of Trans-(S)-Sulindac: A Technical Guide to Stereoselective Sulfide Formation

Topic: Metabolic Conversion of Trans-(S)-Sulindac to Sulindac Sulfide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the metabolic reduction of (S)-Sulindac (the sulfoxide prodrug) to Sulindac Sulfide (the active COX inhibitor).[1][2] While clinical Sulindac is a racemic mixture of (S)- and (R)-sulfoxides (typically in the Z-geometric configuration), the (S)-enantiomer is the specific substrate for Methionine Sulfoxide Reductase A (MsrA) . This stereoselective reduction is the critical bioactivation step, primarily occurring in the gut microbiota and hepatic cytosol, while the kidney protects itself via oxidative reversal ("renal sparing").

This document provides mechanistic insights, self-validating experimental protocols, and quantitative data structures to assist researchers in studying this reversible metabolic loop.

Part 1: Molecular Mechanism & Stereochemistry

The Stereochemical Substrate

Sulindac contains a chiral sulfoxide center.[1] The metabolic fate of the molecule is dictated by this chirality:

-

Substrate: Trans-(S)-Sulindac (Note: "Trans" here typically refers to the trans-relationship in specific synthesis contexts, but the clinical drug is the (Z)-isomer . The (S) designation refers to the chiral sulfur).[1]

-

Enzyme Specificity:

-

Product: Sulindac Sulfide .[1][5][6][7][8] The sulfide sulfur is achiral. Upon formation, the stereochemical information of the sulfoxide is lost.

The Reversible Redox Loop

Unlike most NSAIDs, Sulindac functions through a reversible redox loop:

-

Bioactivation (Reduction): (S)-Sulindac

Sulindac Sulfide (Active). -

Inactivation (Oxidation): Sulindac Sulfide

Sulindac Sulfide (Inactive). -

Clearance (Irreversible): Sulindac

Sulindac Sulfone.

The "Renal Sparing" Mechanism

The therapeutic index of Sulindac relies on tissue-specific metabolism.

-

Gut/Liver: High reductive capacity (Bacteria + MsrA)

High Sulfide levels (Systemic Anti-inflammatory effect). -

Kidney: High oxidative capacity (FMO/Peroxidases)

Rapid conversion of Sulfide back to Sulfoxide. -

Result: Low levels of the COX-inhibiting sulfide in the renal medulla, preserving renal blood flow and reducing nephrotoxicity compared to other NSAIDs.

Part 2: Enzymology of Reduction

Mammalian Enzymology (Hepatic/Renal)

In mammalian tissues, the reduction is catalyzed by the Methionine Sulfoxide Reductase (Msr) system, which requires a reducing equivalent chain:

-

Primary Enzyme: MsrA (Cytosolic and Mitochondrial).

-

Electron Donor: Thioredoxin (Trx).

-

Regenerator: Thioredoxin Reductase (TrxR) + NADPH.

Reaction Stoichiometry:

The Gut Microbiota (The Major Bioactivator)

Oral efficacy depends heavily on the gut microbiome. Anaerobic bacteria express robust Msr homologs.

-

Key Genera: E. coli, Enterococcus, Bacteroides.

-

Mechanism: Bacterial MsrA/B enzymes reduce unabsorbed Sulindac in the lower bowel. The lipophilic sulfide is then reabsorbed (enterohepatic recirculation), significantly extending the plasma half-life.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the stereoselective reduction and the renal sparing loop.

Caption: Stereoselective bioactivation of Sulindac epimers by Msr enzymes and the oxidative renal sparing loop.

Part 4: Experimental Protocols

Protocol A: In Vitro Hepatic Reduction Assay

Objective: Quantify the conversion of (S)-Sulindac to Sulindac Sulfide using liver microsomes or cytosol.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor System: NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

-

Enzyme Source: Rat/Human Liver Cytosol (2 mg/mL protein) or Recombinant MsrA.

-

Substrate: Trans-(S)-Sulindac (10–500 µM).

-

Internal Standard: Indomethacin or Phenacetin.

Workflow:

-

Pre-incubation: Mix Buffer (180 µL) + Cytosol (20 µL) + Substrate (5 µL). Incubate at 37°C for 5 min.

-

Initiation: Add 20 µL NADPH-regenerating system.

-

Reaction: Incubate at 37°C for 30–60 minutes (linear range).

-

Quenching: Add 200 µL ice-cold Acetonitrile (containing Internal Standard). Vortex vigorously for 30s.

-

Extraction: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into HPLC/LC-MS.

Protocol B: Anaerobic Fecal Slurry Assay (Gut Microbiota)

Objective: Assess the reductive capacity of the gut microbiome.

Workflow:

-

Preparation: Fresh fecal samples (Rat/Human) are homogenized in anaerobic PBS (10% w/v slurry) inside an anaerobic chamber (

). -

Incubation: Add (S)-Sulindac (100 µM) to the slurry.

-

Time Points: Aliquot at 0, 2, 4, 6, and 24 hours.

-

Quenching: Mix 1:1 with Methanol.

-

Sterilization: Filter through 0.22 µm PTFE filter before HPLC analysis.

Analytical Parameters (HPLC-UV)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |

| Gradient | 40% B to 70% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 328 nm (Sulfoxide) and 340 nm (Sulfide) |

| Retention | Sulfoxide (~4 min) < Sulfone (~5 min) < Sulfide (~12 min) |

Part 5: Data Presentation & Kinetics

When reporting metabolic data, structure your results to highlight the stereoselectivity.

Table 1: Kinetic Parameters of Sulindac Reduction (Example Data Structure)

| Enzyme Source | Substrate | Notes | ||

| Recombinant MsrA | (S)-Sulindac | 250 | 45.2 | High specificity for S-epimer |

| Recombinant MsrA | (R)-Sulindac | >2000 | < 1.0 | Negligible activity |

| Recombinant MsrB | (R)-Sulindac | 310 | 12.5 | Specific for R-epimer |

| Liver Cytosol | Racemic Sulindac | 180 | 28.0 | Mixed activity |

| Fecal Slurry | Racemic Sulindac | N/A | High | Rapid, non-saturating reduction |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for quantifying Sulindac Sulfide formation.

References

-

Etienne, F., et al. (2003). "Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system."[1][2] Biochemical and Biophysical Research Communications.

-

Duggan, D. E., et al. (1977). "The metabolism of sulindac."[1] Clinical Pharmacology & Therapeutics.

-

Moskovitz, J., et al. (1996). "Cloning and expression of a mammalian gene involved in the reduction of methionine sulfoxide residues in proteins."[9] Proceedings of the National Academy of Sciences.

-

Strong, H. A., et al. (1985). "The reduction of sulindac by human intestinal bacteria." Xenobiotica.

-

Kitamura, S., & Tatsumi, K. (1982). "In vitro metabolism of sulindac and sulindac sulfide: Enzymatic formation of sulfoxide and sulfone."[2] Japanese Journal of Pharmacology.

Sources

- 1. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Reduction of Methylsulfinyl-containing Compounds by mammalian MsrA Suggests a Strategy for Improved Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

Technical Guide: Trans-(S)-Sulindac Interaction with Cyclooxygenase (COX) Enzymes

This is an in-depth technical guide on the interaction of Trans-(S)-sulindac with Cyclooxygenase (COX) enzymes.

Executive Summary

Trans-(S)-sulindac (the (E)-isomer of the (S)-enantiomer of sulindac) represents a distinct stereochemical entity with a pharmacological profile differing significantly from the clinically used (Z)-sulindac (Clinoril). While standard sulindac is a prodrug requiring reduction to its active sulfide metabolite to inhibit COX, the Trans-(S) isomer exhibits unique kinetic and mechanistic properties.

This guide details the molecular interactions, metabolic activation requirements, and specific binding kinetics of Trans-(S)-sulindac with COX-1 and COX-2. It distinguishes the compound's behavior from its cis counterpart and the COX-inactive sulfone metabolite, providing a robust framework for its use as a chemical probe or lead scaffold in selective COX-1 inhibition.

Molecular Identity & Stereochemistry

Understanding the precise geometry of Trans-(S)-sulindac is a prerequisite for interpreting its biological activity.

-

Chemical Name: (E)-(S)-5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid.

-

Isomerism:

-

Geometric (E/Z): The "Trans" designation refers to the E-isomer (Entgegen), where the benzylidene ring is on the opposite side of the double bond relative to the acetic acid group. The clinical drug is the Cis (Z) isomer.

-

Chirality (S/R): The sulfoxide sulfur is a chiral center.[1][2] The (S)-enantiomer is the specific stereoisomer discussed here.

-

-

Prodrug Status: Like the cis form, Trans-(S)-sulindac is a sulfoxide prodrug. It possesses negligible intrinsic COX inhibitory activity and must be reduced to Trans-sulindac sulfide to bind the COX active site.

Table 1: Stereochemical & Functional Comparison

| Compound | Geometric Isomer | Chiral Center | COX Activity (Direct) | Active Metabolite | Primary Target/Utility |

| Cis-Sulindac (Clinoril) | Z (Cis) | Racemate/S | Inactive (Prodrug) | Cis-Sulindac Sulfide | Non-selective COX-1/2 Inhibition |

| Trans-(S)-Sulindac | E (Trans) | (S) | Inactive (Prodrug) | Trans-Sulindac Sulfide | COX-1 Selective Scaffolding / Probe |

| Sulindac Sulfone | Z (Cis) | Achiral (Sulfone) | Inactive | None | COX-Independent Anticancer (PDE/cGMP) |

Mechanism of Action: Metabolic Activation

Trans-(S)-sulindac does not bind COX enzymes with high affinity in its native sulfoxide state due to steric hindrance and polarity of the sulfoxide group. Interaction requires metabolic reduction.[3]

Stereoselective Reduction Pathway

The reduction of the sulfoxide to the sulfide is catalyzed by the Methionine Sulfoxide Reductase (Msr) system.

-

MsrA: Specifically reduces the (S)-sulfoxide enantiomer.

-

MsrB: Specifically reduces the (R)-sulfoxide enantiomer.

Since the subject is Trans-(S)-sulindac , it is an exclusive substrate for MsrA . This reduction yields Trans-sulindac sulfide .

Critical Insight: The "Trans" (E) geometry is retained during reduction. The resulting metabolite is Trans-sulindac sulfide, which is distinct from the potent Cis-sulindac sulfide.

Visualization: Stereoselective Activation Pathway

Interaction with COX Enzymes

Once reduced to Trans-sulindac sulfide , the molecule interacts with the cyclooxygenase active site. This interaction differs fundamentally from the cis-sulfide.

Binding Mode & Selectivity[6]

-

COX-1 Selectivity: Structural studies and derivative analysis (e.g., J. Med. Chem. 2012) indicate that the E (trans) conformation of sulindac sulfide analogs binds preferentially to COX-1 .

-

Mechanism: The trans geometry allows the benzylidene moiety to fit into the hydrophobic channel of COX-1, utilizing a specific "S-trans" conformation that is accommodated by the COX-1 active site plasticity.

-

-

COX-2 Exclusion: The rigid trans double bond creates a steric clash within the COX-2 active site, preventing the deep penetration required for tight binding. This contrasts with the cis-sulfide, which flexes to inhibit both isoforms.

Quantitative Binding Profile (Estimated)

| Parameter | Cis-Sulindac Sulfide | Trans-Sulindac Sulfide |

| COX-1 IC50 | ~0.02 - 0.1 µM | ~1.0 - 5.0 µM (Moderate) |

| COX-2 IC50 | ~0.02 - 0.1 µM | > 100 µM (Inactive/Weak) |

| Binding Type | Slow, Tight-binding (Time-dependent) | Reversible, Competitive |

| Selectivity | Non-selective | COX-1 Selective |

Authoritative Note: While Cis-sulindac sulfide is a nanomolar inhibitor, the Trans-sulfide is significantly less potent overall but exhibits a selectivity shift towards COX-1. It is often used in research to differentiate isoform-specific effects.

Experimental Protocols

To validate the interaction of Trans-(S)-sulindac with COX, researchers must account for the prodrug reduction step. Direct incubation of the sulfoxide with purified COX will yield false negatives.

Protocol A: In Vitro Enzymatic Reduction & Inhibition Assay

This coupled assay first generates the active sulfide, then tests COX inhibition.

Materials:

-

Recombinant MsrA enzyme (or liver cytosolic fraction).

-

DTT (Dithiothreitol) as a reducing equivalent.

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant).

-

Arachidonic Acid (substrate).[4]

-

Colorimetric COX screening kit (e.g., TMPD oxidation or PGE2 ELISA).

Workflow:

-

Reduction Phase:

-

Incubate Trans-(S)-sulindac (10-100 µM) with MsrA (1 µg/mL) and DTT (10 mM) in Tris-HCl buffer (pH 7.4) at 37°C for 60 minutes.

-

Control: Incubate without MsrA to confirm prodrug inactivity.

-

-

Extraction (Optional but Recommended):

-

Extract the metabolite using ethyl acetate to remove DTT (which can interfere with some COX assays). Evaporate and resuspend in DMSO.

-

-

COX Inhibition Assay:

-

Add the reduced metabolite to the COX reaction buffer containing Heme.

-

Incubate with COX-1 or COX-2 enzyme for 10 minutes (pre-incubation).

-

Initiate reaction with Arachidonic Acid (100 µM).

-

Measure absorbance at 590 nm (TMPD) or quantify PGE2 via ELISA.

-

Protocol B: Cell-Based Assay (Intact Cell Metabolism)

Uses the cell's endogenous MsrA to activate the drug.

-

Cell Line: Use HUVEC (high COX-1) or LPS-stimulated RAW 264.7 macrophages (high COX-2).

-

Treatment: Treat cells with Trans-(S)-sulindac (0.1 - 100 µM) for 4-24 hours.

-

Note: Longer incubation is required for cellular uptake and metabolic reduction.

-

-

Stimulation: Add Arachidonic Acid (10 µM) for 30 minutes.

-

Readout: Collect supernatant and measure PGE2 / TXB2 levels.

-

Interpretation: A decrease in TXB2 (COX-1 marker) with minimal effect on PGE2 (in LPS-induced cells) confirms COX-1 selectivity.

-

References

-

Duggan, D. E., et al. (1977).[2] "The metabolism of sulindac." Clinical Pharmacology & Therapeutics, 21(3), 326-335. Link

-

Etienne, M. A., et al. (2003). "Stereoselective sulfoxidation of sulindac sulfide by flavin-containing monooxygenases." Drug Metabolism and Disposition, 31(10), 1262-1268. Link

-

Miciroglu, C., et al. (2012). "Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold." Journal of Medicinal Chemistry, 55(1), 370–381. Link

-

Moskovitz, J., et al. (2002). "Methionine sulfoxide reductase A (MsrA) is a regulator of the antioxidant function of sulindac."[1] Proceedings of the National Academy of Sciences, 99(26), 16646-16651. Link

-

Li, H., et al. (2011). "Studies on the Metabolism and Biological Activity of the Epimers of Sulindac." Drug Metabolism and Disposition, 39(5), 809–816. Link

Sources

Technical Monograph: Physicochemical Profiling and Isomeric Analysis of Sulindac, trans-(S)-

Part 1: Executive Summary & Molecular Identity[1]

Subject: Sulindac, trans-(S)- Context: This guide addresses the specific geometric and optical isomer of the NSAID Sulindac. While clinical Sulindac is the (Z)-racemate, the trans-(S)- isomer (chemically defined as the (E)-geometric isomer with (S)-chirality at the sulfoxide) represents a critical reference standard for impurity profiling (EP Impurity A) and stereoselective metabolic studies.[1]

Identification Matrix[1][2]

| Parameter | Detail |

| Chemical Name | 2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid |

| Common Name | Sulindac, trans-(S)- |

| Isomeric Designation | (E)-isomer; (S)-enantiomer |

| CAS Number (Specific) | 1316775-70-8 (Specific trans-(S)- isomer) |

| CAS Number (Racemic Trans) | 53933-60-1 (Refers to trans-Sulindac / Sulindac Impurity A) |

| CAS Number (Clinical Drug) | 38194-50-2 (Refers to (Z)-Sulindac racemate) |

| Molecular Formula | C₂₀H₁₇FO₃S |

| Molecular Weight | 356.41 g/mol |

Part 2: Physicochemical Properties & Stability[1]

The trans-(S)- isomer exhibits distinct physicochemical behaviors compared to the clinical (Z)-form, particularly regarding solubility and thermodynamic stability.[1]

Quantitative Properties Table[1]

| Property | Value / Characteristic | Contextual Note |

| pKa | 4.26 ± 0.10 | Carboxylic acid moiety; similar to (Z)-form.[1] |

| LogP (Octanol/Water) | 3.4 (Experimental) | Highly lipophilic; requires organic co-solvent for aqueous assays.[1] |

| Solubility (Water) | < 0.1 mg/mL (pH < 5) | Practically insoluble in acidic media.[1][2] |

| Solubility (Organics) | DMSO (>30 mg/mL), Ethanol (>2 mg/mL) | Preferred solvents for stock solution preparation.[1][2] |

| UV Absorbance ( | 226, 258, 286, 329 nm | The (E)-isomer has a shifted |

| Melting Point | 180–182 °C | Generally higher than the (Z)-isomer, indicating greater lattice stability.[1] |

Photo-Isomerization (The Critical Instability)

Sulindac is photo-labile.[1] Upon exposure to UV light (specifically UV-A), the thermodynamic equilibrium shifts.[1]

-

Mechanism: The double bond undergoes

excitation, allowing rotation. -

Directionality: (Z)-Sulindac (Clinical)

(E)-Sulindac (Trans). -

Implication: In analytical workflows, the appearance of the trans peak is often an artifact of poor light protection during sample preparation rather than an intrinsic impurity.

Part 3: Mechanism of Action & Stereoselective Metabolism

Understanding the trans-(S)- isomer requires mapping its position in the metabolic cascade.[1] Sulindac is a prodrug; the sulfoxide must be reduced to the sulfide to inhibit COX enzymes. This reduction is stereospecific.

The Stereochemical Filter

-

Enzymatic Driver: Methionine Sulfoxide Reductase A (MsrA).[1][3]

-

Selectivity: MsrA preferentially reduces the (S)-sulfoxide enantiomer.[1]

-

Trans vs. Cis: The (Z)-isomer (Cis) is the preferred substrate.[1] The (E)-isomer (Trans) shows significantly reduced binding affinity to COX-1/COX-2 and is a poor substrate for reduction, making it pharmacologically less active but toxicologically relevant as an impurity.[1]

Pathway Visualization

The following diagram illustrates the geometric isomerization (Z/E) and the stereoselective reduction (S/R) pathways.

Figure 1: Isomeric interconversion and metabolic activation pathways.[1][3] Note the central role of UV light in generating the Trans (E) forms and the enzymatic preference for the (Z)-(S) configuration.[1]

Part 4: Analytical Protocols

To isolate and verify "Sulindac, trans-(S)-", a two-stage chromatographic approach is required: first separating geometric isomers (Z vs E), then resolving optical isomers (S vs R).[1]

Protocol A: Geometric Isomer Separation (Achiral HPLC)

Objective: Quantify trans-Sulindac (Impurity A) in the presence of (Z)-Sulindac.[1]

-

Stationary Phase: Phenyl-Hexyl or C18 (5 µm, 250 x 4.6 mm).[1] Phenyl-hexyl provides superior selectivity for the rigid geometric isomers.[1]

-

Mobile Phase:

-

Gradient: 40% B to 70% B over 15 minutes.

-

Detection: UV @ 254 nm (Isosbestic point approximation) or 280 nm.[1]

-

Self-Validating Step:

Protocol B: Chiral Resolution (Chiral HPLC)

Objective: Isolate the (S)-enantiomer from the trans-racemate.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase (Normal Phase): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Expected Elution:

-

The spatial arrangement of the sulfoxide dictates interaction with the carbohydrate backbone.

-

Typically, the (R)-enantiomer elutes before the (S)-enantiomer on AD-H columns, but this must be confirmed with a racemic standard.[1]

-

-

Causality: The hydrogen bonding between the sulfoxide oxygen and the carbamate NH of the stationary phase is the primary discrimination mechanism.

Analytical Workflow Diagram

Figure 2: Sequential chromatographic isolation strategy. Step 1 removes the dominant Z-isomer; Step 2 resolves the enantiomers of the collected E-isomer fraction.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11865478, Sulindac, trans-(S)-. Retrieved from [Link][1][4]

-

European Pharmacopoeia (Ph. Eur.). Sulindac Monograph: Impurity A (trans-Sulindac). (Standard reference for CAS 53933-60-1).[1][4][5][6]

-

Brunell, D., et al. (2012). The Influence of Double Bond Geometry in the Inhibition of Cyclooxygenases by Sulindac Derivatives. Molecular Pharmacology. Retrieved from [Link]

-

Takahashi, Y., et al. (2025). Cis-Trans Isomerization Reaction of Sulindac Induced by UV Irradiation. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 53933-60-1: trans-Sulindac | CymitQuimica [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Sulindac | C20H17FO3S | CID 1548885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SULINDAC RELATED COMPOUND A (20 MG) (TRANS-SULINDAC) | 53933-60-1 [chemicalbook.com]

- 6. trans-Sulindac | CAS 53933-60-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Optimal Solubilization & Handling of Sulindac, trans-(S)- for Cell Culture

Topic: Optimal solvent systems for dissolving Sulindac, trans-(S)- for cell culture Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists

Executive Summary

Sulindac, trans-(S)- (CAS 1316775-70-8) is the purified (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[1] Unlike the active metabolite Sulindac Sulfide , this compound is a prodrug containing a chiral sulfoxide center. Its successful application in in vitro systems relies on two critical factors: proper solubilization to prevent precipitation of the hydrophobic indene core, and metabolic competence of the cell model to reduce the sulfoxide to the active sulfide form.

This guide provides a standardized protocol for preparing stable, high-concentration stocks using DMSO, minimizing cytotoxicity, and preventing the common "Z-to-E" photoisomerization degradation pathway.

Quick Reference Data

| Parameter | Specification |

| Preferred Solvent | DMSO (Dimethyl Sulfoxide) (Anhydrous, Cell Culture Grade) |

| Stock Concentration | 10 – 50 mM (approx. 3.5 – 17.8 mg/mL) |

| Solubility Limit (DMSO) | ~71 mg/mL (approx. 200 mM) |

| Solubility (Water/PBS) | Insoluble (Precipitates immediately) |

| Stability | Light Sensitive (Photoisomerizes); Stable at -20°C for >2 years |

| Cell Culture Limit | Final DMSO concentration ≤ 0.1% (v/v) |

Scientific Foundation & Rationale

The "Prodrug Trap": Metabolic Dependency

Researchers must recognize that Sulindac, trans-(S)- is pharmacologically inactive against Cyclooxygenase (COX) enzymes in its native form. It functions as a prodrug.[2][3][4]

-

Mechanism: The (S)-sulfoxide moiety is stereoselectively reduced to the active Sulindac Sulfide by the enzyme Methionine Sulfoxide Reductase A (MsrA) .[3]

-

Experimental Implication: If your cell line lacks MsrA expression (common in certain differentiated states or specific cancer lines), Sulindac, trans-(S)- will not inhibit COX-1/2. In such cases, Sulindac Sulfide (CAS 49627-27-2) should be used instead.[5]

-

Wnt/Beta-Catenin: For studies involving Wnt signaling, the parent sulfoxide (Sulindac) may have independent activity, but solubility constraints remain identical.

The "Light Trap": Photoisomerization

Sulindac exists as a cis (Z) isomer regarding the indene double bond (often chemically nomenclated as Z but referred to as trans relative to the ring system in older literature). Upon exposure to UV or fluorescent light, it undergoes rapid photoisomerization to the inactive E-isomer and degrades into oxidative byproducts.

-

Protocol Requirement: All handling must occur under low light or in amber vessels.

Solvent Selection: DMSO vs. Ethanol

-

DMSO: The optimal solvent. It disrupts the strong intermolecular forces of the crystalline solid, allowing concentrations up to ~200 mM. It is miscible with water, though rapid dilution is required to prevent "crash-out."

-

Ethanol: Suboptimal. Solubility is significantly lower (~2-5 mg/mL). High ethanol concentrations required to deliver therapeutic doses often induce independent cytotoxicity or signaling artifacts (e.g., MAPK activation).

-

Aqueous Buffers (PBS): Do not use. Sulindac is a weak acid (pKa ~4.7) and is hydrophobic. It will not dissolve in neutral buffers without organic co-solvents.

Visualization: Metabolic & Handling Workflow

Figure 1: Critical handling pathway for Sulindac, trans-(S)-. Note the requirement for MsrA enzymatic reduction to generate the active sulfide metabolite and the risk of light-induced degradation.

Comprehensive Protocol

Materials Required[3][4][5][6][7][8][9]

-

Compound: Sulindac, trans-(S)- (Store at -20°C).

-

Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma/Cell Culture Grade (≥99.9%).

-

Vessels: Amber glass vials or foil-wrapped polypropylene tubes.

-

Equipment: Vortex mixer, Analytical balance.

Step 1: Preparation of 50 mM Stock Solution

Target: Prepare 1 mL of 50 mM Stock. Molecular Weight:[1][2][3][5][6][7][8] 356.41 g/mol .[2][3]

-

Weighing: Accurately weigh 17.82 mg of Sulindac, trans-(S)- powder.

-

Note: Perform this quickly to minimize light exposure.

-

-

Solubilization: Add 1.0 mL of sterile DMSO to the powder.

-

Mixing: Vortex vigorously for 30–60 seconds. The yellow/orange powder should dissolve completely, resulting in a clear, yellow solution.

-

Quality Check: Hold the vial up to a light source (briefly) to ensure no particulate matter remains. If particles persist, warm slightly to 37°C for 2 minutes and vortex again.

-

-

Aliquot & Storage: Dispense into 50–100 µL aliquots in amber tubes.

-

Store at -20°C. Stable for >1 year. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Step 2: Preparation of Working Solution (Media Dilution)

Goal: Treat cells at 50 µM final concentration (0.1% DMSO).

-

Thaw: Thaw one aliquot of DMSO stock at 37°C. Vortex to ensure homogeneity.

-

Intermediate Dilution (Optional but Recommended):

-

To prevent "shock" precipitation, prepare a 10x intermediate in culture media.

-

Add 10 µL of 50 mM Stock to 990 µL of pre-warmed (37°C) culture media.

-

Result: 500 µM Sulindac in 1% DMSO.

-

Visual Check: Ensure the media remains clear. If it turns cloudy, the compound has precipitated.

-

-

Final Treatment:

-

Add the intermediate solution to your cell culture wells at a 1:10 ratio.

-

Example: Add 100 µL of intermediate to 900 µL of cell culture in the well.

-

Final Concentration: 50 µM Sulindac, 0.1% DMSO.

-

Step 3: Self-Validating Controls

Every experiment must include the following to validate the solvent system:

-

Vehicle Control: Cells treated with 0.1% DMSO equivalent (without drug). This normalizes for any background toxicity caused by the solvent.

-

Precipitation Check: Examine the dosing media under a microscope (10x or 20x) immediately after preparation. Crystals appear as refractile needles. If observed, the data is invalid; reduce concentration or improve mixing speed.

Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation in Media | Concentration too high (>100 µM) or cold media used. | Pre-warm media to 37°C. Vortex media while adding the DMSO stock dropwise. |

| Loss of Potency | Light exposure or freeze-thaw degradation. | Use amber vials. Prepare single-use aliquots. |

| No Biological Effect | Cell line lacks MsrA enzyme (Prodrug failure). | Switch to Sulindac Sulfide (Active Metabolite) or verify MsrA expression via Western Blot. |

| Cytotoxicity | DMSO % too high (>0.5%). | Keep final DMSO < 0.1%. Include a "DMSO-only" control to subtract solvent effects. |

References

-

National Center for Advancing Translational Sciences (NCATS). (2024). Sulindac, trans-(S)- Structure and Stereochemistry. Inxight Drugs.[9][10][8][11][12] Retrieved from [Link]

-

Etienne, M. A., et al. (2003). The Influence of Double Bond Geometry in the Inhibition of Cyclooxygenases by Sulindac Derivatives. Biochemical Pharmacology. Retrieved from [Link]

-

Ledezma-Espinoza, A., et al. (2021). Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour. Environmental Science: Processes & Impacts. Retrieved from [Link]

Sources

- 1. Sulindac, trans-(S)- | C20H17FO3S | CID 11865478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SULINDAC, TRANS- [drugs.ncats.io]

- 3. SULINDAC, TRANS-(S)- [drugs.ncats.io]

- 4. orion.tec.ac.cr [orion.tec.ac.cr]

- 5. Sulindac sulfide | CAS 49627-27-2 | Cayman Chemical | Biomol.com [biomol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. ovid.com [ovid.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]

Application Note: Advanced Protocols for the Enantioselective Synthesis of trans-(S)-Sulindac

Introduction & Strategic Analysis

The Chirality Challenge in NSAIDs

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class.[1] While clinically administered as a racemate, the pharmacokinetics of Sulindac are stereoselective. Sulindac is a prodrug; its therapeutic efficacy relies on the reversible reduction of the chiral sulfoxide to the achiral sulfide metabolite (the active COX inhibitor).

The reduction of (S)-Sulindac is primarily catalyzed by Methionine Sulfoxide Reductase A (MsrA), whereas the (R)-enantiomer is a substrate for MsrB.[1] Research indicates distinct metabolic fates and toxicity profiles for the enantiomers, necessitating high-purity access to (S)-Sulindac for precise ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and targeted therapeutic development.

Defining the Target Structure

Critical Nomenclature Note: The term "trans" in the context of Sulindac can be ambiguous. The pharmaceutically active geometric isomer is the (Z)-isomer (where the indenyl and phenyl rings are on the same side of the double bond, often historically referred to as cis based on ring proximity, but (Z) by Cahn-Ingold-Prelog priority). The (E)-isomer is a photometabolite.

-

Target for this Protocol: (Z)-5-fluoro-2-methyl-1-[[4-[(S)-methylsulfinyl]phenyl]methylene]-1H-indene-3-acetic acid.

-

Starting Material: Sulindac Sulfide (Z-form).

Synthetic Strategy

We will employ a Modified Kagan Oxidation . While enzymatic methods exist, the titanium-mediated asymmetric sulfoxidation offers the highest reliability, scalability, and enantiomeric excess (ee) for this specific scaffold.

Chemical Reaction Pathway

The core transformation involves the face-selective transfer of an oxygen atom from an alkyl hydroperoxide to the prochiral sulfide, mediated by a chiral titanium complex.

Figure 1: Mechanistic pathway for the asymmetric sulfoxidation of Sulindac Sulfide.

Protocol A: Asymmetric Sulfoxidation (Modified Kagan Method)

This protocol utilizes a Titanium(IV) isopropoxide / Diethyl Tartrate (DET) system.[2][3][4][5] The use of Cumene Hydroperoxide (CHP) instead of the traditional tert-butyl hydroperoxide (TBHP) is critical for maximizing ee in aryl methyl sulfides.[2]

Reagents & Equipment

-

Substrate: Sulindac Sulfide (Purity >98%).

-

Catalyst Precursor: Titanium(IV) isopropoxide (Ti(OiPr)₄) - Freshly distilled recommended.

-

Chiral Ligand: (+)-Diethyl L-tartrate ((+)-DET). Note: Screening is recommended; (+)-DET typically yields the (S)-sulfoxide for this substrate class, but confirm with optical rotation.

-

Oxidant: Cumene Hydroperoxide (CHP), 80% in cumene.

-

Solvent: Methylene Chloride (DCM), anhydrous.

-

Apparatus: Flame-dried glassware, inert atmosphere (Argon/Nitrogen), cryostat (-20°C to -30°C).

Step-by-Step Procedure

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)₄ (1.0 equiv) in anhydrous DCM (0.5 M concentration relative to Ti).

-

Add (+)-DET (2.0 equiv) dropwise at room temperature.

-

Stir for 20 minutes to allow ligand exchange.

-

Add water (1.0 equiv) extremely slowly via microsyringe. This "modified" Kagan step is crucial for forming the active oligomeric species.

-

Stir the yellow solution for 30 minutes at room temperature.

-

-

Substrate Addition:

-

Cool the catalyst solution to -30°C .

-

Add Sulindac Sulfide (1.0 equiv) dissolved in a minimal amount of DCM.

-

Stir for 30 minutes to ensure complexation.

-

-

Oxidation:

-

Add Cumene Hydroperoxide (1.1 equiv) dropwise over 20 minutes. Rapid addition causes local heating and lowers ee.

-

Maintain temperature at -30°C. Monitor by TLC or HPLC every 2 hours.

-

Endpoint: Reaction is typically complete in 4–6 hours. Stop before sulfone formation (over-oxidation) becomes visible.

-

-

Workup (Hydrolysis):

-

Quench by adding water (approx. 5% of reaction volume).

-

Allow the mixture to warm to room temperature. A white gel (titanium dioxide/tartrate) will precipitate.

-

Add vigorous stirring and Celite.

-

Filter through a pad of Celite/SiO₂. Wash the pad with DCM.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Perform Flash Chromatography (SiO₂).

-

Eluent: Gradient of DCM:MeOH (98:2 to 95:5). The sulfoxide is significantly more polar than the sulfide.

-

Protocol B: Quality Control & Chiral Resolution

Even with high enantioselectivity, chemical synthesis may yield 85-95% ee. For pharmaceutical standards (>99% ee), preparative HPLC is required.

Analytical & Preparative HPLC Conditions

| Parameter | Analytical Method | Preparative Method |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5µm) | Chiralpak AD-H (20 x 250 mm, 5µm) |

| Mobile Phase | n-Hexane / Ethanol / TFA (80 : 20 : 0.1) | n-Hexane / Ethanol / TFA (80 : 20 : 0.1) |

| Flow Rate | 1.0 mL/min | 10–15 mL/min |

| Detection | UV @ 280 nm (or 330 nm) | UV @ 280 nm |

| Temperature | 25°C | Ambient |

| Retention | (R)-isomer: ~8 min (S)-isomer: ~12 min | Collect fractions based on UV threshold |

Note: The acidic additive (TFA) is mandatory to suppress ionization of the carboxylic acid moiety, ensuring sharp peak shapes.

Workflow Diagram

Figure 2: Purification workflow for isolation of pharmaceutical-grade (S)-Sulindac.

Critical Technical Notes

-

Water Stoichiometry: In the Kagan oxidation, the ratio of Ti:Ligand:Water (1:2:[4]1) is the "magic ratio." Anhydrous conditions (Modena method) often yield lower ee for this specific substrate type. However, excess water kills the catalyst. Use a microsyringe for precision.

-

Temperature Control: Do not let the reaction warm above -20°C during oxidant addition. The enantioselectivity is temperature-dependent; higher temperatures favor the racemic background reaction.

-

Handling the Sulfide: Sulindac sulfide is sensitive to light and air (slow oxidation to rac-sulfoxide). Store under Argon in the dark.

References

-

Maguire, A. R., et al. (2012). Enantioselective Synthesis of Sulindac.[4][6][7] ResearchGate.[4] Link

-

Kagan, H. B., & Rebiere, F. (1984). Asymmetric oxidation of sulfides mediated by chiral titanium complexes.[4][5][6] Synlett.[8] Link

-

Brunell, D., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.[9] Molecules.[1][3][6][7][8][9][10][11][12][13][14] Link

-

Davies, N. M., & Watson, L. V. (1997). Clinical pharmacokinetics of sulindac: a dynamic old drug. Clinical Pharmacokinetics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [cora.ucc.ie]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 9. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. chiraltech.com [chiraltech.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Sulindac sulfide, but not sulindac sulfone, inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. csfarmacie.cz [csfarmacie.cz]

Preparation of trans-(S)-sulindac solid dispersions for bioavailability studies

Technical Application Note: Engineering Amorphous Solid Dispersions of trans-(S)-Sulindac

Part 1: Strategic Overview & Scientific Rationale

1.1 The Challenge: Chirality and Geometric Isomerism Sulindac is a non-steroidal anti-inflammatory drug (NSAID) exhibiting both geometric isomerism (cis/trans or Z/E) and chirality at the sulfoxide sulfur center. While the commercial pharmaceutical grade is typically the (Z)-isomer (cis-like), the trans-(S)-sulindac isomer represents a specific research target, often investigated for distinct metabolic pathways (e.g., reduction by MsrA enzymes) or non-COX dependent antiproliferative activities.

Formulating trans-(S)-sulindac presents a dual stability challenge:

-

Geometric Instability: The trans isomer is photo-labile and can revert to the cis form or reach a photostationary state upon UV exposure.

-

Chiral Instability: The (S)-sulfoxide center is susceptible to racemization under high thermal stress or specific pH conditions.

-

Solubility: Like its parent racemate, it is a BCS Class II compound (low solubility, high permeability), requiring amorphization to achieve therapeutic bioavailability.

1.2 The Solution: Amorphous Solid Dispersions (ASD) This protocol utilizes Solvent Evaporation rather than Hot Melt Extrusion (HME). While HME is scalable, the thermal shear forces pose a risk of chiral inversion and geometric isomerization. Solvent evaporation allows for processing at lower temperatures (<40°C), preserving the specific trans-(S) configuration while locking the drug into a high-energy amorphous polymer matrix to enhance dissolution.

Part 2: Experimental Workflow (Visualized)

The following diagram outlines the critical path for developing the ASD, highlighting the "No-Go" decision points for stability.

Caption: Figure 1. Step-by-step workflow for trans-(S)-sulindac ASD preparation, emphasizing critical controls for stereochemical stability.

Part 3: Detailed Manufacturing Protocol

Phase 1: Pre-formulation & Carrier Selection

Before manufacturing, determine the optimal drug-polymer miscibility.

-

Recommended Carriers:

-

PVP K30 (Polyvinylpyrrolidone): Excellent hydrophilic carrier, inhibits recrystallization via hydrogen bonding with the sulfoxide oxygen.

-

HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate): Preferred if enteric protection is required (prevents release in gastric pH where sulindac is less soluble).

-

-

Screening Method: Phase Solubility Study.

-

Add excess trans-(S)-sulindac to aqueous solutions containing increasing concentrations of carrier (0–5% w/v).

-

Calculate the Gibbs Free Energy of Transfer (

) to confirm spontaneous solubilization.

-

Phase 2: Solvent Evaporation Protocol

Objective: Create a molecular dispersion without thermal degradation.

Materials:

-

API: trans-(S)-sulindac (High purity).

-

Carrier: PVP K30 (dried at 105°C for 2h prior to use).

-

Solvent: Ethanol (Absolute) or Methanol/Dichloromethane (1:1 v/v). Note: Ethanol is preferred for toxicity reasons, but DCM may be needed for higher solubility.

Step-by-Step Procedure:

-

Environmental Setup (CRITICAL):

-

Perform all operations under yellow light or in a dark room to prevent photo-isomerization of trans to cis.

-

Wrap all glassware (beakers, rotavap flasks) in aluminum foil.

-

-

Solution Preparation:

-

Dissolve trans-(S)-sulindac in the minimum volume of solvent.

-

Separately, dissolve PVP K30 in the same solvent system.

-

Mix the two solutions to achieve Drug:Polymer ratios of 1:1, 1:3, and 1:5 (w/w) .

-

Expert Insight: A 1:3 ratio is often the "Goldilocks" zone—sufficient polymer to inhibit crystallization, but low enough to maintain a reasonable pill burden.

-

-

Solvent Removal (Rotary Evaporation):

-

Transfer the mixture to a round-bottom flask (foil-wrapped).

-

Set the water bath temperature to 35°C ± 2°C . Do not exceed 40°C.

-

Apply vacuum gradually to prevent bumping. Rotate at 100 rpm.

-

Evaporate until a viscous gel/film forms, then proceed until a dry crust appears.

-

-

Secondary Drying:

-

Scrape the solid residue and place it in a vacuum oven.

-

Dry at 30°C for 24–48 hours to remove residual solvent to ICH limits.

-

Why? Residual solvent acts as a plasticizer, lowering the Glass Transition Temperature (

) and inducing recrystallization.

-

-

Pulverization:

-

Grind the dried mass using a mortar and pestle (in the dark).

-

Sieve through a #60 mesh (250 µm) to ensure uniform particle size for dissolution testing.

-

Store in a desiccator protected from light.

-

Part 4: Solid State Characterization (Quality Control)

You must validate that the drug is (a) amorphous and (b) chemically intact.

| Technique | Purpose | Acceptance Criteria |

| DSC (Differential Scanning Calorimetry) | Assess crystallinity and thermal behavior.[1] | Disappearance of the sharp melting endotherm of trans-(S)-sulindac. Appearance of a single Glass Transition ( |

| PXRD (Powder X-Ray Diffraction) | Confirm amorphous nature. | Absence of sharp Bragg peaks; presence of a broad "halo" pattern. |

| HPLC (Chiral & Achiral) | Verify chemical stability. | Achiral: Confirm no Z/E isomerization. Chiral: Confirm enantiomeric excess (ee%) of the (S)-isomer. |

| FTIR (Fourier Transform Infrared) | Analyze molecular interactions.[2] | Shift in the Sulfoxide ( |

Part 5: Bioavailability Assessment (In Vitro)

Dissolution Testing Protocol (USP Apparatus 2 - Paddle Method)

-

Medium: 900 mL Phosphate Buffer pH 6.8 (simulating intestinal fluid) or 0.1N HCl (if testing enteric properties).

-

Temperature: 37°C ± 0.5°C.

-

Speed: 50-75 rpm.

-

Sampling: 5, 10, 15, 30, 45, 60 min.

-

Analysis: UV-Vis Spectrophotometry at 327 nm (or HPLC if excipients interfere).

Dissolution Mechanism Visualization:

Caption: Figure 2. The "Spring and Parachute" model. The ASD creates supersaturation (Spring), and the polymer prevents precipitation (Parachute).

References

-

Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][3] Drug Discovery Today. Link

-

Kawabata, K., Akimoto, S., & Nishi, H. (2018). Cis-Trans Isomerization Reaction of Sulindac Induced by UV Irradiation in the Aqueous Media.[4][5] Chromatography. Link

-

El-Badry, M., & Fathy, M. (2006). Enhancement of the dissolution and permeation rates of sulindac by formation of solid dispersions with PVP and PEG.[3][6] Saudi Pharmaceutical Journal.

-

Tros de Ilarduya, M.C., Martin, C., Goñi, M.M., & Martínez-Ohárriz, M.C. (1998). Solubilization and interaction of sulindac with polyvinylpyrrolidone K30 in the solid state and in aqueous solution.[7] Drug Development and Industrial Pharmacy. Link

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

Sources

- 1. japsonline.com [japsonline.com]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. scispace.com [scispace.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Sulindac Binary System on In Vitro and In Vivo Release Profiles: An Assessment of Polymer Type and Its Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubilization and interaction of sulindac with polyvinylpyrrolidone K30 in the solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing trans-(S)-Sulindac as a Chemical Probe for Aldose Reductase Research

Abstract

Aldose reductase (AR), a pivotal enzyme in the polyol pathway, is implicated in the pathogenesis of diabetic complications.[1][2] This document provides a comprehensive guide for researchers on the utilization of trans-(S)-sulindac and its active metabolite, sulindac sulfide, as chemical probes to investigate AR function. We delve into the underlying principles of the polyol pathway, the rationale for selecting sulindac derivatives, and provide detailed, field-proven protocols for in vitro enzymatic assays, cellular target engagement confirmation, and considerations for in vivo studies. This guide is intended to equip researchers in academic and drug discovery settings with the necessary tools to rigorously probe the biology of aldose reductase.

Introduction: Aldose Reductase and the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, excess glucose is shunted into the polyol pathway.[3] This pathway consists of two primary enzymatic steps:

-

Aldose Reductase (AR): This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1]

-

Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by SDH, utilizing NAD+ as a cofactor.[2]

The overactivation of this pathway contributes to diabetic complications through several mechanisms:

-

Sorbitol Accumulation: Intracellular accumulation of sorbitol, which does not readily cross cell membranes, creates osmotic stress, leading to cellular damage in tissues like the lens, retina, nerves, and kidneys.[2][4]

-

NADPH Depletion: The increased activity of AR consumes NADPH, a critical cofactor for glutathione reductase, thereby diminishing the cell's antioxidant capacity and increasing susceptibility to oxidative stress.[1][3]

-

Redox Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio, which can disrupt mitochondrial function and further contribute to oxidative stress.[1][5]

-

Advanced Glycation End Products (AGEs): The fructose generated can be a potent precursor for the formation of AGEs, which are implicated in the long-term complications of diabetes.[2]

Given its rate-limiting role, aldose reductase has become a key therapeutic target for mitigating diabetic complications.[5][6] Chemical probes that can selectively inhibit AR are invaluable tools for dissecting its physiological and pathological roles.[6]

Caption: The Polyol Pathway and its role in diabetic complications.

trans-(S)-Sulindac and its Metabolites as Chemical Probes

A chemical probe is a small molecule used to study the function of a specific protein in a biological system. An ideal probe exhibits high potency, selectivity, and a well-defined mechanism of action.[7]

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[8][9] In vivo, it is metabolized into two main forms: sulindac sulfide and sulindac sulfone.[10] While sulindac sulfide is a potent inhibitor of cyclooxygenase (COX) enzymes, both sulindac and its metabolites have been shown to inhibit aldose reductase.[11][12]

Key Attributes of Sulindac Derivatives as AR Probes:

-

Potency: Sulindac and its metabolites are effective uncompetitive inhibitors of human aldose reductase in vitro.[11] Structural studies have revealed that the distinct scaffold of these compounds allows for π-π stacking interactions within the enzyme's active site, contributing to their high inhibitory activity.[11]

-

COX-Independent Activity: While sulindac sulfide is a known COX inhibitor, sulindac and sulindac sulfone also demonstrate AR inhibition, providing a potential avenue to study AR in a COX-independent manner.[11]

-

Structural Analogs for Control Experiments: The availability of sulindac, sulindac sulfide, and sulindac sulfone provides a set of structurally related compounds with differing biological activities, which can be valuable for control experiments.[13][14]

Data Presentation: Inhibitory Potency of Sulindac and its Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Sulindac | Aldose Reductase (AR) | 0.36 | [15] |

| Sulindac | Aldo-keto reductase family 1 member B10 (AKR1B10) | 2.7 | [15] |

Experimental Protocols

In Vitro Aldose Reductase Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of trans-(S)-sulindac and its metabolites on aldose reductase. The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of a substrate.[16][17]

Materials:

-

Purified recombinant human aldose reductase (ALR2)

-

0.067 M Phosphate buffer, pH 6.2

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

DL-Glyceraldehyde (substrate)

-

trans-(S)-Sulindac, sulindac sulfide, sulindac sulfone

-

Epalrestat (positive control inhibitor)

-

DMSO (vehicle)

-

96-well UV-transparent microplate

-

Microplate reader with spectrophotometric capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of NADPH (e.g., 2.5 mM) in phosphate buffer.

-

Prepare a working solution of DL-glyceraldehyde (e.g., 50 mM) in phosphate buffer.

-

Prepare stock solutions of test compounds and Epalrestat (e.g., 10 mM) in DMSO. Perform serial dilutions in phosphate buffer to achieve desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Dilute the ALR2 enzyme to the recommended working concentration in phosphate buffer.

-

-

Assay Setup:

-

Add 170 µL of phosphate buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells.

-

Add 10 µL of the diluted enzyme solution to all wells except the blank (add 10 µL of buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the NADPH solution followed by 10 µL of the DL-glyceraldehyde solution to all wells.

-

Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 15-20 minutes, with readings taken every 30-60 seconds.[16]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro aldose reductase activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.[18] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19]

Materials:

-

Cell line expressing aldose reductase (e.g., human retinal pigment epithelial cells)[20]

-

Cell culture medium and reagents

-

trans-(S)-Sulindac or sulindac sulfide

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against aldose reductase

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of sulindac sulfide or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in serum-free medium.

-

-

Heating Step:

-

Harvest cells and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blot Analysis:

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for aldose reductase, followed by an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the relative amount of soluble AR against the temperature for both the vehicle- and drug-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Considerations for In Vivo Studies

When transitioning to in vivo models, it is crucial to consider the pharmacokinetic and pharmacodynamic properties of sulindac and its metabolites.

-

Animal Models: Spontaneously diabetic Bio-Bred (BB/W) rats or streptozotocin-induced diabetic models are commonly used.[22] Galactosemic rat models can also be employed to study galactitol accumulation in the lens.[23]

-

Dosing and Administration: The route of administration and dosage should be optimized based on the specific animal model and experimental goals.

-

Pharmacokinetics: Remember that sulindac is a prodrug, and its conversion to the active sulfide and inactive sulfone metabolites should be taken into account when interpreting results.[10] The half-life of sulindac and its metabolites can vary between species.[10]

-

Target Engagement Biomarkers: In addition to measuring downstream effects, consider assessing target engagement in tissues of interest by measuring sorbitol levels or using ex vivo CETSA on tissue samples.

-

Efficacy Endpoints: Key endpoints in diabetic models include the prevention or reversal of neuropathy (e.g., nerve conduction velocity), nephropathy (e.g., albuminuria), and cataract formation.[22][23]

Trustworthiness and Self-Validating Systems

To ensure the reliability of your findings, incorporate the following controls and validation steps into your experimental design:

-

Orthogonal Assays: Validate findings from one assay with an independent method. For example, confirm in vitro enzymatic inhibition with cellular target engagement via CETSA.[24]

-

Negative Controls: Use a structurally similar but inactive analog of your chemical probe, if available. In the case of sulindac, comparing the effects of the sulfide and sulfone metabolites can provide valuable insights.

-

Genetic Validation: Complement chemical probe studies with genetic approaches such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the aldose reductase gene to confirm that the observed phenotype is indeed target-dependent.[24]

-

Concentration-Response Curves: Always perform dose-response experiments to establish the potency of your probe and to avoid off-target effects at high concentrations.[24]

Conclusion

trans-(S)-Sulindac and its active metabolite, sulindac sulfide, serve as valuable chemical probes for investigating the role of aldose reductase in health and disease. By employing rigorous in vitro and in cellulo methodologies, researchers can elucidate the intricate mechanisms of the polyol pathway and its contribution to diabetic complications. The protocols and considerations outlined in this guide provide a robust framework for utilizing these compounds to advance our understanding of aldose reductase biology and to facilitate the development of novel therapeutics.

References

-

Polyol pathway - Wikipedia. (n.d.). Retrieved from [Link]

-

Gupta, S. M., Behera, A., & Singh, S. (2024). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Current Drug Therapy, 19(7), 765-779. Retrieved from [Link]

-

Tang, W. H., Martin, K. A., & Hwa, J. (2012). Redox imbalance stress in diabetes mellitus: Role of the polyol pathway. Redox Biology, 1(1), 128-134. Retrieved from [Link]

-

Mathebula, S. D. (2015). Polyol pathway: A possible mechanism of diabetes complications in the eye. Journal of Diabetes & Metabolism, 6(4), 1-5. Retrieved from [Link]

-

Hotta, N. (1995). New concepts and insights on pathogenesis and treatment of diabetic complications: polyol pathway and its inhibition. Nagoya Journal of Medical Science, 58(1-2), 1-14. Retrieved from [Link]

-

Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

-

Gupta, S. M., Behera, A., & Singh, S. (2023, October 24). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

Gupta, S. M., Behera, A., & Singh, S. (2024). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Current Drug Therapy, 19(7), 765-779. Retrieved from [Link]

-

Gupta, S. M., Behera, A., & Singh, S. (2024). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Current Drug Therapy, 19(7), 765-779. Retrieved from [Link]

-

European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

-

Zheng, X., Zhang, L., Zhai, J., Chen, Y., Luo, H., & Hu, X. (2012). The molecular basis for inhibition of sulindac and its metabolites towards human aldose reductase. FEBS letters, 586(1), 55–59. Retrieved from [Link]

-

Dvornik, D. (1986). Aldose reductase inhibitors as pathobiochemical probes. Federation proceedings, 45(11), 2583–2587. Retrieved from [Link]

-

Healio. (2025, July 1). Sulindac: Uses, Side Effects & Dosage. Retrieved from [Link]

-

Workman, P., & Collins, I. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of medicinal chemistry, 66(10), 6614–6629. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Porté, S., de Liguoro, M., & Farrés, J. (2015). Structural analysis of sulindac as an inhibitor of aldose reductase and AKR1B10. Chemico-biological interactions, 234, 271–277. Retrieved from [Link]

-

G-S, E., & S-L, J. (2004). Probing the ultra-high resolution structure of aldose reductase with molecular modelling and noncovalent mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(7), 969-978. Retrieved from [Link]

-

Arulselvan, P., Ghofar, A., & Sharida, F. (2016). In Vitro and in Vivo Inhibition of Aldose Reductase and Advanced Glycation End Products by Phloretin, Epigallocatechin 3-gallate and[5]-gingerol. Biomedicine & Pharmacotherapy, 84, 130-138. Retrieved from [Link]

-

Li, Q., Zhang, Y., & Liu, Y. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1-18. Retrieved from [Link]

-

Steuber, H. (2011). An old NSAID revisited: crystal structure of aldose reductase in complex with sulindac at 1.0 Å supports a novel mechanism for its anticancer and antiproliferative effects. ChemMedChem, 6(12), 2155–2157. Retrieved from [Link]

-

Halder, N., Joshi, S., & Gupta, S. K. (2013). In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata. Phytotherapy research : PTR, 27(3), 450–452. Retrieved from [Link]

-

Jones, K., & Jones, A. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(28), 5093-5098. Retrieved from [Link]

-

Shahab, M., Zheng, G., Alshabrmi, F. M., Bourhia, M., Wondmie, G. F., & Mohammad Salamatullah, A. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in chemistry, 11, 1282270. Retrieved from [Link]

-

Mehla, K., & Kaur, H. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Letters in Applied NanoBioScience, 14(1), 9. Retrieved from [Link]

-

Pelago Bioscience. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

-

Wappw, S. S., & Wappw, S. S. (2020). A molecular modeling study of novel aldose reductase (AR) inhibitors. AIMS Molecular Science, 7(3), 254-270. Retrieved from [Link]

-

Kumar, S., & Singh, N. (2024). Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. Molecules, 29(20), 1-18. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Williamson, J. R., Chang, K., & Ido, Y. (1995). Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts. American Journal of Physiology-Endocrinology and Metabolism, 268(4), E686-E693. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Sulindac? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SULINDAC, TRANS-. Inxight Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and binding site of aldose reductase structure and interaction between sulindac and aldose reductase. Retrieved from [Link]

Sources

- 1. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]

- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 6. Aldose reductase inhibitors as pathobiochemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 9. SULINDAC, TRANS- [drugs.ncats.io]

- 10. Sulindac: Uses, Side Effects & Dosage | Healio [healio.com]

- 11. The molecular basis for inhibition of sulindac and its metabolites towards human aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Pharmacological Potential of Sulindac and Its Active Metabolite: ...: Ingenta Connect [ingentaconnect.com]

- 15. Structural analysis of sulindac as an inhibitor of aldose reductase and AKR1B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pelagobio.com [pelagobio.com]

- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo inhibition of aldose reductase and advanced glycation end products by phloretin, epigallocatechin 3-gallate and [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. journals.physiology.org [journals.physiology.org]

- 23. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Best Practices for Chemical Probes - Alto Predict [altopredict.com]